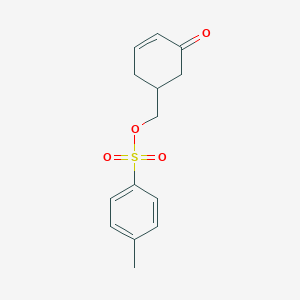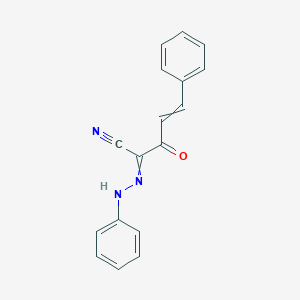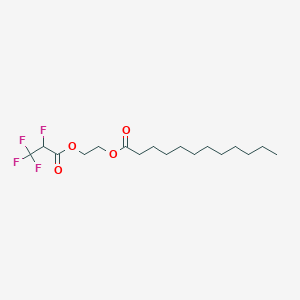
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is a specialized organic compound with a unique structure that combines a dodecanoic acid backbone with a tetrafluoro-1-oxopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester typically involves the esterification of dodecanoic acid with 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms in the tetrafluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Reduction: Dodecanoic acid and 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester involves its interaction with biological membranes and enzymes. The fluorinated group can enhance the compound’s ability to penetrate cell membranes, while the ester bond can be hydrolyzed by esterases, releasing the active components. The molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential interactions with lipid bilayers and membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid, ethyl ester: Similar ester structure but lacks the fluorinated group.
Dodecanoic acid, 1,2,3-propanetriyl ester: A triester with different functional properties.
Dodecanoic acid, 2,3-dihydroxypropyl ester: Contains hydroxyl groups instead of the fluorinated group.
Uniqueness
Dodecanoic acid, 2-(2,3,3,3-tetrafluoro-1-oxopropoxy)ethyl ester is unique due to the presence of the tetrafluoro-1-oxopropoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, hydrophobicity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113435-70-4 |
|---|---|
Molekularformel |
C17H28F4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(2,3,3,3-tetrafluoropropanoyloxy)ethyl dodecanoate |
InChI |
InChI=1S/C17H28F4O4/c1-2-3-4-5-6-7-8-9-10-11-14(22)24-12-13-25-16(23)15(18)17(19,20)21/h15H,2-13H2,1H3 |
InChI-Schlüssel |
HUPQWUBQMLAQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOC(=O)C(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)
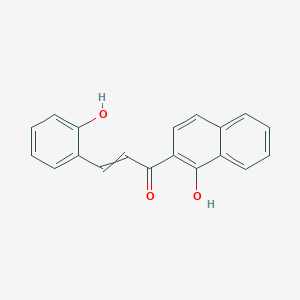
![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

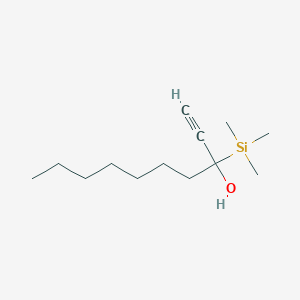
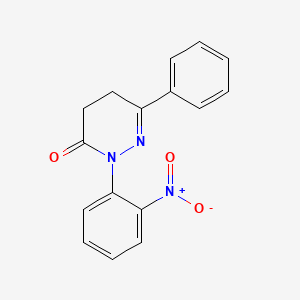
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

